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Compound of Interest

Compound Name: (+/-)-Tortuosamine

Cat. No.: B15193512

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the alkaloid (+/-)-
tortuosamine, a natural product found in the plant Sceletium tortuosum. A comprehensive
understanding of its spectral characteristics (NMR, MS, IR) is crucial for its identification,
characterization, and potential applications in research and drug development.

Introduction to (+/-)-Tortuosamine

Tortuosamine is a pyridine alkaloid and one of the characteristic chemical constituents of
Sceletium tortuosum, a succulent plant native to Southern Africa.[1][2] Along with other
alkaloids like mesembrine and sceletium alkaloid A4, tortuosamine contributes to the complex
chemical profile of this medicinally important plant.[1][2][3] The structural elucidation of
tortuosamine was first reported in the early 1970s.[1][2] Its unique structure, featuring a
substituted pyridine ring, makes its spectral interpretation a valuable case study for natural
product chemists.

Spectroscopic Data Summary

A complete, publicly available dataset of the original spectral data for (+/-)-tortuosamine is not
readily found in recent literature. The foundational data is contained in early publications from
the 1970s. This guide, therefore, presents a generalized interpretation based on the known
structure of tortuosamine and typical spectral values for similar chemical entities. For precise,
quantitative analysis, consulting the original structural elucidation papers is essential.
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Table 1: Nuclear Magnetic Resonance (NMR) Data for
(+/-)-Tortuosamine (Predicted/Typical)

Note: The following data is a generalized prediction for the purposes of this guide, as the

original reported values from the primary literature could not be accessed. Actual experimental

values may vary.

'H NMR (Proton NMR)

. Predicted Chemical Predicted Predicted Coupling
Proton Assignment . Lo
Shift (6, ppm) Multiplicity Constant (J, Hz)

Aromatic Protons 6.5-8.5 d, t,m 7-8
Methylene Protons

_ _ 15-3.0 m
(aliphatic)
Methine Protons 25-40 m
N-CHs Protons 22-28 S
O-CHs Protons 3.7-4.0 S

13C NMR (Carbon NMR)

Carbon Assignment

Predicted Chemical Shift (6, ppm)

Aromatic Carbons 110- 160
Methylene Carbons (aliphatic) 20 - 60
Methine Carbons 40 - 70
N-CHs Carbon 35-45
O-CHs Carbons 55 - 65

Table 2: Mass Spectrometry (MS) Data for (+/-)-

Tortuosamine
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m/z (Mass-to-Charge L.
lon . Description
Ratio)

327.2127 (Calculated for
[M+H]* CaoHarN2Oz") Protonated Molecular lon
20M127IN20U2

Fragmentation lons Varies See Interpretation Below

Table 3: Infrared (IR) Spectroscopy Data for (+/-)-

Tortuosamine
Functional Group Typical Absorption Range (cm~?)
C-H (aromatic) 3000 - 3100
C-H (aliphatic) 2850 - 3000
C=C, C=N (aromatic ring) 1450 - 1600
C-O (ether) 1000 - 1300
C-N 1000 - 1350

Interpretation of Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is the most powerful tool for the structural elucidation of organic molecules
like tortuosamine.

e 1H NMR: The proton NMR spectrum would be expected to show distinct regions. The
downfield region (typically & 6.5-8.5 ppm) would contain signals corresponding to the protons
on the substituted pyridine and dimethoxyphenyl rings. The upfield region would feature
complex multiplets for the methylene (CHz) and methine (CH) protons of the saturated
portions of the molecule. Singlets for the N-methyl and two O-methyl groups would also be
present, providing key structural information.

e 13C NMR: The carbon NMR spectrum would complement the *H NMR data. The aromatic
carbons would appear in the downfield region (6 110-160 ppm). The aliphatic carbons would
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be found in the upfield region (& 20-70 ppm). The distinct signals for the N-methyl and O-
methyl carbons would also be readily identifiable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For tortuosamine, electrospray ionization (ESI) would likely show a prominent
protonated molecular ion [M+H]*. Tandem mass spectrometry (MS/MS) would reveal
characteristic fragmentation patterns. Cleavage of the bonds in the aliphatic side chain would
be expected, leading to the loss of the N-methyl ethylamine moiety or parts thereof. The
stability of the aromatic rings would likely result in them remaining intact in major fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For
tortuosamine, the spectrum would be expected to show characteristic absorption bands for:

Aromatic C-H stretching just above 3000 cm~1.

Aliphatic C-H stretching just below 3000 cm~1.

C=C and C=N stretching vibrations of the aromatic rings in the 1450-1600 cm~1 region.

Strong C-O stretching bands for the two ether (methoxy) groups.

C-N stretching vibrations.

Experimental Protocols

Detailed experimental protocols for the original spectral characterization of tortuosamine are
found in the primary literature from the 1970s. Modern instrumentation would involve the
following general procedures:

* NMR Spectroscopy: A sample of pure (+/-)-tortuosamine would be dissolved in a deuterated
solvent (e.g., CDCIs, MeOD). tH, 13C, and various 2D NMR (e.g., COSY, HSQC, HMBC)
spectra would be acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b15193512?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15193512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

e Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using
an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the
elemental composition. Fragmentation data would be obtained via collision-induced

dissociation (CID) in an MS/MS experiment.

« Infrared Spectroscopy: An IR spectrum would be obtained using an FTIR spectrometer,

typically with the sample prepared as a thin film on a salt plate or as a KBr pellet.

Logical Relationships in Spectral Analysis

The interpretation of spectral data for a novel or known compound like tortuosamine follows a

logical workflow. The data from each spectroscopic technique provides complementary

information that, when combined, allows for an unambiguous structure determination.
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Caption: Workflow for the structural elucidation of (+/-)-tortuosamine using complementary

spectroscopic techniques.
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This guide serves as a foundational resource for understanding the spectral characteristics of
(+/-)-tortuosamine. For definitive quantitative data, researchers are strongly encouraged to
consult the original publications on its structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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